molecular formula C6H7ClN2 B1349310 2-Chloro-5-methylpyridin-3-amine CAS No. 34552-13-1

2-Chloro-5-methylpyridin-3-amine

Cat. No.: B1349310
CAS No.: 34552-13-1
M. Wt: 142.58 g/mol
InChI Key: CQKIBEOVARIBDN-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-3-amine (CAS: 34552-13-1) is a substituted pyridine derivative featuring a chlorine atom at position 2, a methyl group at position 5, and an amine group at position 3. This compound is a key intermediate in agrochemical and pharmaceutical synthesis due to its versatile reactivity. Its structure enables participation in hydrogen bonding (via the amine group) and electrophilic substitution reactions (via the electron-deficient pyridine ring) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-amine. This process typically uses reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination reactions using efficient and cost-effective chlorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN), often in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and amino groups on the pyridine ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-Chloropyridin-2-amine (CAS: Not provided)

  • Structure : Chlorine at position 3, amine at position 2.
  • Key Differences :
    • Forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds, enhancing crystal stability .
    • Lacks a methyl group, reducing steric hindrance and altering solubility compared to 2-chloro-5-methylpyridin-3-amine.
  • Applications : Intermediate in insecticide synthesis (e.g., chlorantraniliprole) .

6-Chloro-4-methylpyridin-3-amine (CAS: 66909-38-4)

  • Structure : Chlorine at position 6, methyl at position 4.
  • Reduced steric effects near the amine group compared to the target compound .

Functional Group Variants

2-Amino-3-chloro-5-nitropyridine (CAS: Not provided)

  • Structure : Nitro group at position 5 instead of methyl.
  • Key Differences :
    • Nitro group is strongly electron-withdrawing, increasing ring electrophilicity and reactivity in nucleophilic aromatic substitution.
    • Lower thermal stability due to nitro group decomposition risks .

2-Chloro-5-fluoropyridin-3-amine (CAS: 884495-37-8)

  • Structure : Fluorine replaces methyl at position 5.
  • Key Differences :
    • Fluorine’s electronegativity enhances electron deficiency, improving reactivity in Suzuki-Miyaura couplings.
    • Smaller atomic size increases solubility in polar solvents compared to the methyl-substituted analog .

Heterocyclic Analogs

2-Chloro-4-methylpyrimidin-5-amine (CAS: Not provided)

  • Structure : Pyrimidine ring (two nitrogen atoms) with chloro at position 2 and methyl at position 4.
  • Key Differences :
    • Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity.
    • Applications differ significantly, often used in kinase inhibitor drug discovery .

N-Substituted Derivatives

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: Not provided)

  • Structure : Trifluoromethyl at position 5, N-methylated amine.
  • Key Differences :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • N-methylation reduces hydrogen-bonding capacity, impacting solubility and biological activity .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference
This compound 34552-13-1 2-Cl, 5-CH₃, 3-NH₂ Agrochemical intermediate
3-Chloropyridin-2-amine - 3-Cl, 2-NH₂ Insecticide synthesis
2-Amino-3-chloro-5-nitropyridine - 2-NH₂, 3-Cl, 5-NO₂ High electrophilicity, labile
2-Chloro-5-fluoropyridin-3-amine 884495-37-8 2-Cl, 5-F, 3-NH₂ Enhanced cross-coupling reactivity
6-Chloro-4-methylpyridin-3-amine 66909-38-4 6-Cl, 4-CH₃, 3-NH₂ Positional isomer effects
2-Chloro-4-methylpyrimidin-5-amine - Pyrimidine, 2-Cl, 4-CH₃, 5-NH₂ Kinase inhibitor applications

Biological Activity

Overview

2-Chloro-5-methylpyridin-3-amine (CAS Number: 34552-13-1) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. Its structure comprises a pyridine ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an amino group at the third position. This unique configuration positions it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The compound exhibits significant biochemical properties, influencing various cellular processes. It plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. Notably, it acts as a substrate in palladium-catalyzed Suzuki-Miyaura coupling reactions, facilitating the formation of new chemical bonds with boronic acids.

Cellular Effects

This compound has been shown to affect enzyme activity, gene expression, and cellular metabolism. In vitro studies indicate that it can enhance metabolic flux at low doses while potentially causing toxicity at higher concentrations due to enzyme inhibition.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. It can function as an inhibitor or activator of specific enzymes depending on the context, which is influenced by its binding affinity to these targets.

Pharmacological Applications

Research has highlighted its potential applications in several areas:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new therapeutic agents .

2. Herbicides and Pesticides
The compound is utilized in developing herbicides and pesticides due to its biological activity, particularly in agrochemical formulations .

3. Drug Development
As an intermediate in drug synthesis, it has been explored for its potential in creating new pharmaceuticals, particularly those targeting infectious diseases .

Research Findings

A summary of relevant research findings related to the biological activity of this compound is presented below:

Study Focus Findings
Enzymatic ReactionsDemonstrated involvement in Suzuki-Miyaura coupling reactions, enhancing organic synthesis efficiency.
Antimicrobial PropertiesShowed effectiveness against various pathogens; potential for new drug development.
Drug DevelopmentInvestigated as an intermediate for novel pharmaceuticals targeting Chlamydia and other pathogens.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Antimicrobial Efficacy : A study indicated that derivatives based on this compound exhibited selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin .
  • Pharmacokinetic Studies : Research on metabolic stability revealed that modifications to the compound could enhance its pharmacokinetic profile, making it a promising candidate for further development in antimalarial therapies .
  • Toxicity Assessment : Toxicological studies indicated that while low doses may enhance enzyme activity, elevated concentrations could lead to adverse effects such as cellular damage and skin irritation .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Chloro-5-methylpyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves catalytic hydrogenation or reduction of nitro precursors. highlights the use of Pd, Ni, or Fe catalysts in solvents like methanol or THF under H₂ atmospheres, with yields varying between 60–85% depending on temperature (50–80°C) and reaction time (6–24 hours). For example, using Pd/C in methanol at 60°C for 12 hours achieved 78% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm structure via chemical shifts (e.g., NH₂ protons at ~5.0 ppm, aromatic protons at 6.5–8.0 ppm) .
  • Mass spectrometry : For molecular ion confirmation (m/z 142.59) .
  • Melting point analysis : Reported mp 93–98°C .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions .

Q. What safety precautions are essential when handling this compound?

The compound is classified as Acute Tox. 4 (oral), Skin Irrit. 2, and STOT SE 3. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen contacts) influence the crystallographic properties of this compound?

X-ray studies reveal N–H⋯N hydrogen bonds forming centrosymmetric dimers (N⋯N distance ~2.8–3.0 Å), while Cl⋯Cl interactions (3.28 Å) contribute to crystal packing . Computational modeling (DFT) can optimize these interactions for crystal engineering applications.

Q. What strategies resolve contradictions in synthetic yields reported under similar conditions?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from catalyst loading, solvent purity, or trace moisture. Systematic DOE (Design of Experiments) can isolate variables. For instance, notes that Pd/C purity and H₂ pressure significantly affect reduction efficiency . Replicating protocols with controlled parameters (e.g., anhydrous solvents, inert atmosphere) improves reproducibility.

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the para-position to the amino group due to electron-donating effects. Frontier molecular orbital analysis (HOMO/LUMO) further predicts reactivity toward cross-coupling agents (e.g., Suzuki-Miyaura) .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?

Byproducts like 3-chloropyridin-2-amine ( ) arise from incomplete reduction or competing pathways. LC-MS monitoring identifies intermediates, while adjusting pH (e.g., buffered conditions) suppresses side reactions. attributes byproducts to over-reduction; using milder catalysts (e.g., Fe instead of Pd) mitigates this .

Q. Methodological Guidance

  • Reaction Optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent ratios .
  • Crystallography : Employ ORTEP-3 for visualizing hydrogen-bonding networks and validating structural data .
  • Conflict Resolution : Cross-validate analytical results (e.g., NMR vs. XRD) to resolve structural ambiguities .

Properties

IUPAC Name

2-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKIBEOVARIBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370301
Record name 2-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34552-13-1
Record name 2-Chloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridin-3-amine
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Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-methyl-3-nitro-pyridine (20 g, 0.12 mol) in 300 mL of ethanol is added SnCl2 (132 g, 0.7 mol) slowly to keep internal temperature under 50° C. After addition completed, the reaction mixture is stirred for additional two hours at 50-55° C., then evaporated to dryness under reduced pressure. The residue is suspended in 400 mL of DCM, cooled with an ice bath, and neutralized carefully with 10N NaOH, The mixture is filtered through celite, washed the cake with DCM (100 mL×2). The filtrate is washed with water and brine, dried over MgSO4, and concentrated under reduced pressure to give 16.5 g of 2-chloro-5-methyl-pyridin-3-ylamine.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-5-methylpyridin-3-amine
2-Chloro-5-methylpyridin-3-amine
2-Chloro-5-methylpyridin-3-amine
2-Chloro-5-methylpyridin-3-amine
2-Chloro-5-methylpyridin-3-amine
2-Chloro-5-methylpyridin-3-amine

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